Product packaging for Deanol aceglumate(Cat. No.:CAS No. 3342-61-8)

Deanol aceglumate

Cat. No.: B1669962
CAS No.: 3342-61-8
M. Wt: 278.30 g/mol
InChI Key: WKAVKKUXZAWHDM-JEDNCBNOSA-N
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Description

Deanol aceglumate (CAS 3342-61-8) is a chemical compound formed from deanol (2-dimethylaminoethanol) and N-acetyl-L-glutamic acid in a 1:1 ratio . Its molecular formula is C11H22N2O6, with an average mass of 278.3 g/mol . In research, this compound is primarily investigated for its role as a precursor in the cholinergic system. Deanol is involved in the biochemical pathway that forms acetylcholine, a critical neurotransmitter for nerve cell communication . This mechanism underpins its research value in studies related to cognitive function and neurological conditions . Beyond neurology, pre-clinical studies have also explored its hepatoprotective properties and a significant anti-ulcerogenic effect, demonstrated by a reduction in the quantity and area of stomach and intestinal ulcers in experimental models, including those under diabetic stress . Researchers utilize this compound in various biochemical and physiological studies. It is supplied with a guarantee of high purity and stability. Please handle this product in a well-ventilated area, wear suitable protective clothing, and avoid contact with skin and eyes. Store the container tightly closed in a dry, cool, and well-ventilated place . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O6 B1669962 Deanol aceglumate CAS No. 3342-61-8

Properties

CAS No.

3342-61-8

Molecular Formula

C11H22N2O6

Molecular Weight

278.30 g/mol

IUPAC Name

(2S)-2-acetamidopentanedioic acid;2-(dimethylamino)ethanol

InChI

InChI=1S/C7H11NO5.C4H11NO/c1-4(9)8-5(7(12)13)2-3-6(10)11;1-5(2)3-4-6/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);6H,3-4H2,1-2H3/t5-;/m0./s1

InChI Key

WKAVKKUXZAWHDM-JEDNCBNOSA-N

SMILES

CC(=O)NC(CCC(=O)O)C(=O)O.CN(C)CCO

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)O)C(=O)O.CN(C)CCO

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)O.CN(C)CCO

Appearance

Solid powder

Other CAS No.

3342-61-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Deanol aceglumate;  Deanoli aceglumas;  Deanolo aceglumato;  Otrun;  Risatarun.

Origin of Product

United States

Theoretical Frameworks of Deanol Aceglumate Pharmacological Action

Cholinergic System Modulation Hypotheses

Much of the early research into the pharmacological action of deanol aceglumate, and its component deanol (dimethylaminoethanol), centered on its potential to modulate the cholinergic system. This system, which utilizes acetylcholine (B1216132) as a neurotransmitter, is crucial for various cognitive functions, including memory, attention, and learning. wikipedia.orgatamanchemicals.com

Deanol as a Presumed Choline (B1196258) Precursor in Neurochemical Pathways

A prominent hypothesis suggested that deanol could serve as a precursor to choline, which is a vital component for the synthesis of acetylcholine. atamanchemicals.comwikipedia.orgrxlist.commdpi.com The rationale was that increasing the availability of deanol could subsequently lead to increased production of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission. Deanol is structurally similar to choline and is naturally produced in the human brain in small amounts. mdpi.comnavy.milatamanchemicals.com It has been proposed that deanol can cross the blood-brain barrier more readily than choline and is then converted to choline within the brain. navy.mil This increased level of brain choline was theorized to boost the brain's capacity to synthesize acetylcholine. navy.mil

Critical Analysis of Controversial Evidence Regarding Direct Cholinergic Effects

Despite the initial hypothesis, the evidence supporting a direct and significant increase in brain acetylcholine levels following deanol administration has been controversial and, in some studies, scanty. wikipedia.orgfda.govnih.govnih.gov Some in vivo experiments in rats treated with deanol did not show alterations in brain acetylcholine concentrations, even though brain choline levels increased. nih.gov Furthermore, a systematic review could not confirm positive effects of deanol or other cholinergic compounds in patients with certain movement disorders, which are sometimes linked to the cholinergic system. atamanchemicals.com Some studies even suggested a theoretical basis for an anticholinergic effect, rather than a cholinergic one. nih.gov Behavioral studies in rats exploring the interaction of deanol with hemicholinium-3 (B1673050) (an inhibitor of choline uptake) indicated that deanol's behavioral effects were dependent on the state of the cholinergic system and were observed in combination with hemicholinium-3 but not alone. nih.gov

Indirect Influences on Acetylcholine and Choline Turnover

While direct increases in acetylcholine levels have been debated, research suggests that deanol may exert indirect influences on choline metabolism and turnover. Studies in mice indicated that deanol administration led to an increase in both the concentration and turnover rate of free choline in the blood. nih.govcapes.gov.br Deanol was also found to increase choline concentration in the kidneys and inhibit the rates of oxidation and phosphorylation of administered choline in kidneys and liver. nih.govcapes.gov.br These findings suggest that deanol might increase blood choline concentration by inhibiting its metabolism in peripheral tissues, potentially leading to increased choline availability for uptake by the brain and subsequent acetylcholine synthesis. nih.govcapes.gov.br One study using dimethylaminoethanol (B1669961) pyroglutamate (B8496135) (a compound related to this compound) in rats observed increased extracellular levels of choline and acetylcholine in the prefrontal cortex. mdpi.comresearchgate.net

Nootropic Classification and Associated Theoretical Models

This compound is classified as a nootropic compound nih.govnih.govelementschina.comnih.gov. Nootropics, often referred to as "cognitive enhancers," are substances that are believed to improve cognitive functions such as memory, learning, attention, and executive function. The theoretical models explaining the nootropic effects of this compound are multifaceted and have evolved over time.

Initially, a prominent theoretical model centered on the idea that this compound exerts its nootropic effects by increasing acetylcholine levels in the brain elementschina.com. This cholinergic hypothesis proposed that as a precursor to choline, Deanol could enhance cholinergic transmission, thereby facilitating cognitive processes dependent on this neurotransmitter elementschina.com. However, the results of pharmacological research into this specific mechanism have been controversial, leading to questioning of whether a primary cholinergic mechanism fully accounts for Deanol's effects elementschina.com.

More recent theoretical models suggest that the nootropic properties of this compound may be attributed, at least in part, to its potential antioxidant and free radical scavenging activities elementschina.com. Oxidative stress and damage from free radicals are implicated in cognitive decline and neurodegenerative processes. By acting as an antioxidant, this compound could protect neuronal cells from damage, thereby preserving or enhancing cognitive function elementschina.com. This perspective aligns with findings suggesting that this compound can decrease inflammation and oxidative stress, contributing to its observed neuroprotective and nootropic effects nih.govnih.gov.

Biochemical Pathways and Metabolic Fate of Deanol Aceglumate

Interrelationship with Choline (B1196258) Metabolism and Phospholipid Synthesis

Deanol (dimethylaminoethanol) is a structural analog of choline, an essential nutrient crucial for synthesizing membrane phospholipids (B1166683) and the neurotransmitter acetylcholine (B1216132). nih.govnih.govfoodandnutritionresearch.netnih.gov The metabolic pathways of deanol and choline exhibit some overlap and interaction.

Research indicates that deanol can be incorporated into phospholipid pathways. In the brain, deanol can bind to phospholipids, potentially in place of choline, leading to the formation of phosphatidyl-dimethylaminoethanol. atamankimya.com This compound can then be integrated into nerve membranes. atamankimya.com Studies using radiolabeled DMAE have shown its incorporation into phospholipids, with the highest levels of radioactivity found in phospholipids across various tissues, including lung, kidney, and liver. nih.gov This suggests a preferential incorporation of DMAE into phospholipids. nih.gov

Following administration, deanol is transported to the liver, where a significant portion undergoes metabolism. nih.gov Studies in rats and mice using radiolabeled DMAE have characterized its absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov After oral administration in rats, a considerable percentage of the administered dose was recovered in urine and a smaller percentage as exhaled CO2. nih.gov Tissue retention of radioactivity was moderate, but brain concentrations were observed to be low with no accumulation. nih.govnih.gov

The disposition pattern of radiolabeled choline following administration was found to be similar to that of radiolabeled DMAE in rats and mice. nih.govnih.gov Choline is actively transported into enterocytes via specific transporters like choline transporter-like protein 1 (CTL1). foodandnutritionresearch.net It is distributed to various tissues, including the brain and placenta, often incorporated into phospholipids like phosphatidylcholine and sphingomyelin. nih.govresearchgate.net

Studies have investigated whether DMAE alters choline uptake and distribution or is converted to choline in vivo, with some data not supporting these conversions. nih.govnih.gov However, other research suggests DMAE might affect choline metabolism in peripheral tissues, potentially increasing blood choline levels by inhibiting its metabolism in these tissues. nih.gov Deanol has also been shown to compete with choline for uptake across the blood-brain barrier in rats, indicating a shared transport mechanism. nih.gov

Data on the disposition of DMAE and choline in rats following oral and intravenous administration are summarized in the table below:

CompoundRoute of AdministrationPercentage of Dose in Urine (0-24h)Percentage of Dose as Exhaled CO2 (0-24h)Tissue Retention (24h)Brain Concentration (24h)
[14C]DMAE (Male Rats)Oral (10-500 mg/kg)57-62%4-5%Moderate (21-44%)Low, No Accumulation
[14C]DMAE (Female Rats)Oral (500 mg/kg)~64%~6%Moderate (21-44%)Low, No Accumulation
[14C]Choline (Rats)Gavage/IVSimilar pattern to [14C]DMAESimilar pattern to [14C]DMAEModerateLow, No Accumulation

*Based on data from nih.govnih.gov.

Incorporation into Phosphatidyl-dimethylaminoethanol

Identification and Characterization of Deanol Aceglumate Metabolites

The metabolism of this compound involves the formation of several metabolites derived from its deanol component. The primary metabolites identified in urine include DMAE N-oxide and N,N-dimethylglycine. nih.govnih.gov

N,N-dimethylglycine (DMG) is a derivative of the amino acid glycine (B1666218) and is a known byproduct of choline metabolism. wikipedia.org Research indicates that N,N-dimethylglycine is a metabolite of DMAE, found in the urine of rats and mice administered DMAE. nih.govnih.gov The formation of DMG from DMAE involves enzymatic processes, likely including oxidation and subsequent steps.

DMAE N-oxide is another significant metabolite of deanol (DMAE). It has been identified as a primary urinary metabolite in rats following DMAE administration. nih.govnih.govpharmacompass.comeuropa.eu This indicates that oxidation of the tertiary amine group in DMAE is a notable metabolic transformation.

Formation of N,N-dimethylglycine

Enzymatic Reactions and Cellular Transformations of this compound

The metabolic processing of this compound, specifically its deanol component, involves various enzymatic reactions and cellular transformations. While this compound itself is a combination of deanol and N-acetyl-L-glutamic acid, the biochemical fate is primarily driven by the metabolic pathways that handle deanol.

Deanol is metabolized through pathways that interact with choline metabolism, including potential incorporation into phospholipids. nih.govatamankimya.com The formation of phosphatidyl-dimethylaminoethanol involves the enzymatic machinery of phospholipid synthesis. atamankimya.com

The conversion of DMAE to its metabolites, N,N-dimethylglycine and DMAE N-oxide, is mediated by specific enzymes. The oxidation of DMAE to DMAE N-oxide is a direct metabolic step. nih.govnih.govpharmacompass.comeuropa.eu The formation of N,N-dimethylglycine from DMAE also involves enzymatic processes, linking it to the broader metabolic network of one-carbon metabolism and choline degradation. wikipedia.org

Studies have explored the effect of DMAE on enzymes involved in choline metabolism. For instance, DMAE has been shown to inhibit the rate of phosphorylation of choline in mouse liver, suggesting an interaction with choline kinase or related enzymes. nih.gov It also inhibited the rates of oxidation and phosphorylation of administered choline in mice peripheral tissues. nih.gov Furthermore, DMAE has been identified as an inhibitor of betaine (B1666868) production by the kidney, affecting choline metabolism in this organ. osti.govresearchgate.net

Cellular uptake of deanol is facilitated by transport mechanisms, some of which may be shared with choline. nih.gov Once inside cells, deanol can undergo the transformations discussed, including incorporation into phospholipids and enzymatic conversion to its metabolites. nih.govatamankimya.com

The following table summarizes key metabolic transformations and related enzymatic activities involving deanol:

TransformationProduct(s)Involved Pathway/EnzymesNotes
Incorporation into PhospholipidsPhosphatidyl-dimethylaminoethanolPhospholipid synthesis pathwaysOccurs in brain and other tissues; competes with choline. nih.govatamankimya.com
OxidationDMAE N-oxideOxidative enzymesPrimary urinary metabolite. nih.govnih.govpharmacompass.comeuropa.eu
ConversionN,N-dimethylglycineEnzymes involved in choline/one-carbon metabolismUrinary metabolite. nih.govnih.govwikipedia.org
Interaction with Choline MetabolismAffects choline phosphorylation and oxidationEnzymes of choline metabolism (e.g., choline kinase)Observed in peripheral tissues. nih.gov
Inhibition of Betaine ProductionReduced BetaineEnzymes of choline oxidation (e.g., choline oxidase)Observed in kidney. osti.govresearchgate.net

*Based on data from nih.govnih.govatamankimya.comnih.govwikipedia.orgpharmacompass.comeuropa.euosti.govresearchgate.net.

Neurochemical and Molecular Mechanisms of Deanol Aceglumate

Neurotransmitter System Modulation

Deanol aceglumate is understood to impact neuromediator metabolism within the central nervous system.

In-depth Analysis of Cholinergic Transmission Normalization

This compound, along with other compounds like choline (B1196258) alfoscerate and citicoline, has been shown to normalize cholinergic transmission in the central nervous system. nih.govresearchgate.netresearchgate.netnih.govdovepress.com This normalization is considered an important aspect of its potential therapeutic effects. nih.govresearchgate.net The neuroprotective effect of ethanolamine (B43304) cholinergic compounds may be realized through various mechanisms, including potentially increasing the synthesis of acetylcholine (B1216132) (ACh), a key neurotransmitter in the brain. dovepress.com It is proposed that the ethanolamine residue within the this compound molecule can penetrate the blood-brain barrier, be taken up by neuronal cells, and then be methylated to form choline, which is a precursor for acetylcholine synthesis. dovepress.com Additionally, it may increase the availability of free choline for acetylcholine synthesis by regulating its release from phospholipids (B1166683). nih.gov Studies suggest that the cholinergic system plays a role in the beneficial effects observed with such compounds. nih.govdovepress.com

Data on the interaction of deanol (a component of this compound) with choline transport across the blood-brain barrier indicates competition. Deanol inhibited the uptake of carbon 14-labeled choline into the brain in rats. nih.gov The inhibition constant for deanol's effect on choline uptake was lower than the Michaelis constant for choline, suggesting deanol has a significant affinity for the choline transport mechanism. nih.gov Deanol administration also led to elevated blood choline levels, implying that its effect on brain choline and acetylcholine levels is a result of both increased blood choline and suppressed brain uptake of choline. nih.gov

Exploration of Interactions with GABAergic Systems

This compound is structurally similar to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. pillbuys.com This structural similarity suggests a potential interaction with GABAergic systems. Research indicates that this compound may act as an indirect activator of type III metabotropic glutamate (B1630785) receptors, which can influence GABAergic signaling. Dysfunction in the GABA system has been implicated in various neurological conditions. nih.gov

Investigation of Effects on Monoaminergic Pathways (Dopamine, Norepinephrine, Serotonin)

While the primary focus regarding this compound is on the cholinergic system, some research on related compounds or the general class of nootropics suggests potential indirect interactions with monoaminergic pathways, including dopamine, norepinephrine, and serotonin (B10506). nih.govvnmu.edu.ua Monoamine neurotransmitters are critical for various brain functions, including mood, cognition, and motor control. nih.gov However, specific detailed research findings explicitly outlining the direct effects of this compound on dopamine, norepinephrine, or serotonin pathways were not prominently available in the provided search results. Some studies on deanol (dimethylaminoethanol), a component of this compound, have explored its potential influence on these systems, but the mechanisms and direct impact of this compound itself require further specific investigation. nih.govatamanchemicals.com

Subcellular and Molecular Pathways

Beyond neurotransmitter modulation, this compound is thought to influence cellular and molecular processes critical for neuronal function and survival. nih.gov

Influence on Mitochondrial Energetic Metabolism and ATP Synthesis

Mitochondria are crucial for cellular energy metabolism, generating adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation. mitologics.comnih.govnih.govbiorxiv.orgcellml.org Mitochondrial dysfunction, characterized by impaired ATP synthesis and increased reactive oxygen species production, contributes to neuronal dysregulation and cell death. nih.gov this compound is reported to induce energy supply to the brain and enhance resistance to hypoxia. It is also described as improving glucose uptake by neurons. These effects suggest an influence on mitochondrial energetic metabolism and ATP synthesis. Succinate, a synthetic compound, is known to support mitochondrial energetic metabolism by improving the NADH/NAD+ redox state, which enhances glucose utilization and leads to increased energy. nih.gov While this compound's direct impact on specific mitochondrial complexes or pathways is not detailed in the provided results, its reported effects on energy supply and glucose uptake align with a potential modulatory role in neuronal energy metabolism.

Here is a summary of some key findings related to this compound's mechanisms:

MechanismKey FindingsSource Indices
Cholinergic Transmission NormalizationNormalizes cholinergic transmission in the CNS. nih.govresearchgate.netresearchgate.netnih.govdovepress.com May increase acetylcholine synthesis. dovepress.com Competes with choline for blood-brain barrier uptake. nih.gov nih.govresearchgate.netresearchgate.netnih.govdovepress.comnih.gov
Interaction with GABAergic SystemsStructurally similar to GABA and glutamic acid. pillbuys.com May indirectly activate type III metabotropic glutamate receptors. pillbuys.com
Influence on Mitochondrial Energy MetabolismInduces energy supply to the brain. Enhances resistance to hypoxia. Improves glucose uptake by neurons.

Mitigation of Oxidative Stress and Reactive Oxygen Species Production

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, plays a significant role in the pathogenesis of various neurological disorders, including secondary brain damage following TBI nih.gov. Mitochondrial dysfunction is identified as a main mechanism involved in the production of ROS and subsequent neuronal dysregulation and cell death nih.gov. This compound has been shown to decrease oxidative stress and the severity of oxidative stress in damaged neurons nih.govnih.govresearchgate.net. Experimental studies in mice with streptozotocin-induced diabetes mellitus and stress-induced gastropathy have provided evidence of the preventive activity of this compound against oxidative stress science.govscience.gov. Deanol, a component of this compound, is described as an antioxidant membrane stabilizer atamanchemicals.com. This property may contribute to preventing the disruption of the cell plasma membrane atamanchemicals.com. Oxidative stress can lead to impaired synaptic plasticity nih.gov.

Role in Neuroinflammation and Immunomodulatory Processes

Neuroinflammation is a critical component of the secondary damage that occurs after brain injury nih.gov. The focal inflammatory response is activated rapidly following brain injury, involving the release of danger signals nih.gov. This compound has been reported to importantly decrease inflammation nih.govnih.govresearchgate.net. This reduction in inflammation is considered beneficial in minimizing the deleterious consequences of secondary brain damage researchgate.net. Deanol is also suggested to prevent the production of a bundle vehicle that promotes inflammation with arachidic acid atamanchemicals.com.

Preclinical Research Models and Methodologies

In Vitro Experimental Systems

In vitro studies utilize controlled laboratory environments to examine the effects of Deanol aceglumate on cells, tissues, or biochemical processes. These systems are crucial for initial screening and mechanistic investigations.

Cellular Models for Mechanistic Elucidation (e.g., Human Fibroblasts)

Cellular models, such as human fibroblasts, have been utilized to investigate the effects of this compound at the cellular level. Studies have shown that this compound at a concentration of 1000 mcM demonstrated a radioprotective effect on human fibroblasts exposed to gamma radiation. radiation-and-risk.com The optimal incubation time prior to irradiation for achieving the highest radioprotective effect was found to be 24 hours. radiation-and-risk.com However, the same concentration of this compound did not protect these cells when exposed to 12C ions beyond the Bragg Peak, suggesting that its radioprotective properties may depend on the quality of ionizing radiation. radiation-and-risk.com In vitro studies have also indicated that this compound can reduce neuronal cell death in models of oxidative stress.

Assays for Antioxidant Capacity and Free Radical Scavenging (e.g., Electron Paramagnetic Resonance, DPPH)

The antioxidant capacity and free radical scavenging properties of compounds related to this compound, such as dimethylaminoethanol (B1669961) (DMAE), a component of this compound, have been assessed using in vitro assays. researchgate.netcosmicnootropic.com Techniques like Electron Paramagnetic Resonance (EPR) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays are commonly employed for this purpose. researchgate.netnih.govnih.govmdpi.com These assays measure the ability of a substance to neutralize free radicals. The DPPH assay, for instance, is a spectrophotometric method based on the reduction of the stable DPPH radical, which results in a decrease in absorbance at 517 nm. mdpi.com EPR spectroscopy can directly detect and characterize free radicals and their interactions with antioxidants. researchgate.net DMAE's ability to directly react with hydroxyl, ascorbyl, and lipid radicals has been tested using in vitro assays. researchgate.net

Studies on Antimicrobial Properties in Specific Microorganisms (e.g., Streptococcus mutans)

Information specifically detailing studies on the antimicrobial properties of this compound against Streptococcus mutans was not identified in the available search results. Preclinical research in this area would typically involve exposing the microorganism to varying concentrations of the compound and assessing its growth inhibition or bactericidal effects using standard microbiological techniques.

In Vivo Animal Models in Neurobiological Research

In vivo animal models are essential for evaluating the effects of this compound within a complex biological system, particularly in neurobiological research, given its reported nootropic and neuroprotective potential. cosmicnootropic.comnih.govnih.govmediasphera.ruresearchgate.net

Rodent Models for Cognitive Function Studies

Rodent models, primarily rats and mice, are widely used to investigate the effects of compounds on cognitive functions such as learning and memory. researchgate.netnih.govresearchgate.netjebms.org These models allow for the assessment of behavioral changes and underlying neurobiological mechanisms. This compound has been investigated in such models to understand its impact on cognitive processes. nih.gov Studies have suggested that this compound may enhance cognitive function and memory in these models. nih.gov

The scopolamine-induced memory deficit model is a common pharmacological model used to simulate cholinergic dysfunction, which is implicated in various cognitive impairments. nih.gov Scopolamine, a muscarinic antagonist, disrupts cholinergic neurotransmission, leading to deficits in learning and memory. nih.gov This model is used to evaluate the potential of compounds to ameliorate these cognitive deficits. While specific detailed findings for this compound in this exact model were not extensively available, a related compound, dimethylaminoethanol pyroglutamate (B8496135) (DMAE p-Glu), was studied in rats using a scopolamine-induced passive avoidance behavior deficit model. nih.gov In these experiments, DMAE p-Glu reduced the scopolamine-induced memory deficit. nih.gov Given that this compound is also linked to cholinergic transmission nih.govresearchgate.net, studies using similar models could be relevant for understanding its effects on memory impairment.

Spatial Memory Assessment Paradigms (e.g., Morris Water Maze)

The Morris Water Maze (MWM) is a widely used benchmark test in behavioral neuroscience to investigate spatial learning and memory in laboratory rodents researchgate.netnih.gov. This task assesses the ability of an animal to learn and remember the location of a hidden platform in a pool of opaque water, relying on the use of extra-maze visual cues researchgate.net. Performance in the MWM is typically evaluated by parameters such as escape latency (time to reach the platform), swim speed, path length, and the number of times the animal crosses the platform location during a probe trial after the platform is removed researchgate.netmdpi.com. The MWM is considered dependent on hippocampal function and is frequently employed to validate rodent models of neurocognitive disorders and evaluate potential treatments researchgate.netmdpi.com.

While the provided search results discuss the Morris Water Maze as a method for assessing spatial memory and mention this compound in the context of state-dependent learning (which can involve maze behavior) iss.it, there is no direct data presented in the search results specifically detailing the effects of this compound on spatial memory performance in the Morris Water Maze. The search results describe the MWM methodology itself and its application in other studies researchgate.netnih.govmdpi.complos.orgnih.gov, but a specific study using this compound and reporting MWM data was not found within the provided snippets.

Models of Neurological and Behavioral Conditions

Preclinical research on this compound has involved models designed to simulate various neurological and behavioral conditions to explore its potential therapeutic utility.

Valproate Model of Autism Spectrum Disorder

The valproate (VPA) model of autism spectrum disorder (ASD) in rodents is a widely used environmental factor-based model that involves prenatal exposure to valproic acid to induce autism-like symptoms nih.govunirioja.es. This model has been shown to induce behavioral deviations characteristic of ASD, such as elevated anxiety and stereotypical behaviors nih.govkazanmedjournal.ru. Studies utilizing this model investigate the effects of potential therapeutic agents on these behavioral phenotypes and associated biological changes nih.govkazanmedjournal.ru.

Research using the valproate model of autism in rats has investigated the effects of nooclerin (this compound) on anxiety-like and stereotypical behaviors. In this model, rats prenatally exposed to valproic acid exhibit increased anxiety and stereotypical behaviors compared to control groups kazanmedjournal.ru. One study found that administration of nooclerin reduced anxiety in both male and female rats in the valproate model of autism, as evidenced by increased time spent in the open arms and increased number of open-arm entries in the elevated plus maze test kazanmedjournal.ru. Nooclerin also normalized stereotypical behavior in both sexes in this model, indicated by an increase in the number of untouched marbles in a marble burying test kazanmedjournal.ru.

Behavioral Parameter (Elevated Plus Maze)Control GroupValproate Model Group (Male)Valproate Model Group (Female)Valproate Model + Nooclerin Group (Male)Valproate Model + Nooclerin Group (Female)
Time in Open Arms (fold change vs control)1.00.53 (decrease) kazanmedjournal.ru0.33 (decrease) kazanmedjournal.ru3.9 (increase vs Valproate Model) kazanmedjournal.ruData not explicitly provided for female Nooclerin group vs Valproate Model in snippet kazanmedjournal.ru
Open Arm Entries (fold change vs control)1.00.24 (decrease) kazanmedjournal.ru0.53 (decrease) kazanmedjournal.ru5.3 (increase vs Valproate Model) kazanmedjournal.ruData not explicitly provided for female Nooclerin group vs Valproate Model in snippet kazanmedjournal.ru
Behavioral Parameter (Marble Burying Test)Control GroupValproate Model Group (Male)Valproate Model Group (Female)Valproate Model + Nooclerin Group (Male)Valproate Model + Nooclerin Group (Female)
Untouched Marbles (fold change vs control)1.00.21 (decrease) kazanmedjournal.ru0.24 (decrease) kazanmedjournal.ruNormalized (increase vs Valproate Model) kazanmedjournal.ruNormalized (increase vs Valproate Model) kazanmedjournal.ru

Note: Data in the tables are derived from interpretations of fold changes reported in the source snippet kazanmedjournal.ru. Specific numerical values for each group were not consistently available in the snippet.

Experimental Traumatic Brain Injury (TBI) Models

Experimental traumatic brain injury (TBI) models in animals are used to simulate the complex cascade of physiopathological processes that occur following head trauma in humans nih.govmedintensiva.org. These models aim to reproduce structural lesions and functional deficits, including neuronal and glial cell damage, vascular lesions, increased intracranial pressure, and brain edema nih.gov. Various TBI models exist, simulating different injury mechanisms such as impact, fluid percussion, or blast injury, and are used to study the underlying mechanisms of injury and evaluate potential neuroprotective or therapeutic agents nih.govmedintensiva.orgmednexus.org.

This compound has been investigated in experimental TBI models in rats. Studies suggest that this compound, along with other compounds like choline (B1196258) alfoscerate and citicoline, may help normalize cholinergic transmission in the central nervous system following TBI nih.gov. Additionally, it is suggested to potentially decrease inflammation and oxidative stress and stimulate neurogenesis and angiogenesis in the context of TBI nih.gov.

Models of Stress-Induced Pathologies (e.g., Gastropathy, Depression)

Models of stress-induced pathologies in animals are utilized to study the physiological and behavioral consequences of stress and to evaluate interventions that may mitigate these effects. These models can include exposure to various stressors designed to induce conditions such as gastropathy (damage to the stomach lining) or depression-like behaviors science.govnih.gov.

This compound has been studied for its effects on experimental stress-induced gastropathy and diabetes mellitus in mice science.govscience.gov. Research indicates that this compound demonstrated preventive activity against stress-induced erosive ulcerous damage of the mucous membrane of the stomach in mice science.gov.

This compound (nooclerin) has also been investigated in the context of stress-induced depression models. Chronic stress in animal models can lead to depression-like behaviors and alterations in neurochemical systems nih.gov. While the search results mention this compound in the context of stress-induced gastropathy and a study on immune system reaction of mice with stress-induced depression where E.V. Blinova is an author clinicalcasereportsjournal.com, a direct link or detailed findings regarding this compound's effects on stress-induced depression models within the provided snippets are limited. However, the study on the valproate model of autism (Section 5.2.2.1) did note an anxiolytic effect of nooclerin in a high-stress condition where anxiety developed in female rats kazanmedjournal.ru, suggesting a potential influence on stress-related behaviors.

Investigations into State-Dependent Learning

State-dependent learning is a phenomenon observed in animals where a learned behavior or conditioned reflex is only reliably performed in the presence of a drug or internal state that was present during the initial learning phase iss.it. This model is used to investigate the neurochemical mechanisms underlying the effects of various drugs on learning and memory processes iss.it.

Studies have investigated state-dependent learning induced by chronic administration of various drugs, including this compound (referred to as cleregil) in rats iss.it. In experiments involving the learning of a conditioned drinking reflex in a T-maze, chronic administration of this compound was shown to induce state-dependent learning iss.it. Animals that learned the reflex while receiving this compound had difficulty performing the reflex upon withdrawal of the drug iss.it. Further analysis suggested that a cholinergic component was predominant in the state-dependent learning induced by this compound iss.it.

Radioprotective Properties in Response to Ionizing Radiation in Cellular and Animal Models

Radioprotective agents are compounds designed to reduce the damage to healthy tissues caused by ionizing radiation, such as that used in radiation therapy or medical imaging researchgate.netnih.gov. Preclinical studies in cellular and animal models are conducted to identify and evaluate the efficacy of potential radioprotectors by assessing parameters like cell survival, DNA damage, and tissue integrity following irradiation researchgate.netnih.gov.

Research has explored the potential radioprotective properties of this compound in response to ionizing radiation using human cellular models researchgate.netradiation-and-risk.com. Studies on human fibroblasts (hTERT) exposed to gamma radiation demonstrated that this compound at a specific concentration (1000 µM) exhibited a radioprotective effect researchgate.netradiation-and-risk.com. The effectiveness was found to be dependent on the incubation time with this compound prior to irradiation, with an optimal time of 24 hours identified for achieving the highest radioprotective effect against gamma radiation researchgate.netradiation-and-risk.com. However, the same concentration of this compound did not provide protection to these cells when exposed to 12C ions beyond the Bragg Peak, indicating that its radioprotective properties may depend significantly on the quality of the ionizing radiation researchgate.netradiation-and-risk.com.

Cell TypeRadiation TypeThis compound ConcentrationObserved EffectDependence on Incubation Time
Human fibroblasts (hTERT)Gamma radiation1000 µMRadioprotective effect observed researchgate.netradiation-and-risk.comYes, optimal at 24 hours researchgate.netradiation-and-risk.com
Human fibroblasts (hTERT)12C ions1000 µMNo protection observed beyond Bragg Peak researchgate.netradiation-and-risk.comNot specified in snippet researchgate.netradiation-and-risk.com

Advanced Research Techniques and Analytical Approaches in Preclinical Studies

Advanced research techniques and analytical approaches are indispensable in modern preclinical studies to comprehensively evaluate the effects of compounds like this compound. These methods allow for real-time monitoring of neurochemical changes, assessment of electrical activity in the brain, and detailed examination of tissue structure.

Intracerebral Microdialysis for Real-time Neurochemical Monitoring

Intracerebral microdialysis is a powerful technique employed in preclinical studies for the continuous monitoring of extracellular fluid composition in specific brain regions of conscious, freely moving animals fda.govnih.govguidetopharmacology.org. This minimally invasive method involves implanting a small probe with a semipermeable membrane into the brain tissue of interest nih.gov. An artificial cerebrospinal fluid (aCSF) is perfused through the probe, and small molecules from the surrounding extracellular space diffuse across the membrane into the perfusate, which is then collected for analysis nih.govguidetopharmacology.org. This allows researchers to measure dynamic changes in the concentrations of neurotransmitters, metabolites, and other endogenous or exogenous compounds in a specific brain area over time fda.govnih.govguidetopharmacology.org.

Preclinical studies investigating the effects of this compound, specifically its pyroglutamate salt (DMAE p-Glu), have utilized intracerebral microdialysis to assess its impact on cholinergic neurotransmission. One study in conscious, freely moving rats examined the dose-dependent effects of oral administration of DMAE p-Glu on extracellular levels of acetylcholine (B1216132) and choline in the medial prefrontal cortex (mPFC) mpg.de. The findings indicated that DMAE p-Glu influenced the levels of these key components of the cholinergic system. Oral administration of DMAE p-Glu resulted in dose-dependent alterations in dialyzed levels of both acetylcholine and choline in the mPFC compared to vehicle treatment mpg.de.

The study reported that lower doses of DMAE p-Glu (10 mg/kg) led to a significant reduction in the 4-hour post-treatment average level of acetylcholine by 20% mpg.de. Intermediate doses (40 and 160 mg/kg) showed no significant change in acetylcholine levels mpg.de. However, higher doses (640 and 1280 mg/kg) resulted in a significant increase in acetylcholine levels, by 68% and 91%, respectively mpg.de. Concurrently, the study observed dose-dependent increases in extracellular choline levels mpg.de. This suggests a complex dose-response relationship for this compound's influence on cholinergic dynamics in the mPFC. This compound and related compounds are known to normalize cholinergic transmission in the central nervous system wikipedia.orgwikipedia.orgmims.com.

Dose of DMAE p-Glu (mg/kg, oral)Change in Extracellular Acetylcholine (4-h average)Change in Extracellular Choline (4-h average)
10-20% (Significant Reduction)Increase (Dose-dependent)
40UnchangedIncrease (Dose-dependent)
160UnchangedIncrease (Dose-dependent)
640+68% (Significant Increase)Increase (Dose-dependent)
1280+91% (Significant Increase)Increase (Dose-dependent)

These microdialysis findings provide direct evidence of this compound's ability to modulate extracellular acetylcholine and choline concentrations in a specific brain region involved in cognitive functions, supporting its potential impact on cholinergic signaling.

Quantitative Electroencephalography (qEEG) for Electrophysiological Assessment in Animal Models

Quantitative Electroencephalography (qEEG) in animal models is a technique used to assess the electrical activity of the brain and identify alterations in brain oscillations and patterns nih.gov. By recording electrical signals from electrodes placed on the scalp or directly on the brain surface, researchers can analyze different frequency bands (e.g., delta, theta, alpha, beta, gamma) and their power, coherence, and other parameters nih.gov. This provides objective measures of brain function and can reveal the neurophysiological effects of pharmacological agents nih.gov. qEEG is a valuable tool in preclinical neuroscience for evaluating the impact of compounds on neuronal network activity, vigilance states, and potentially cognitive processes nih.gov.

While electrophysiological methods, including the assessment of EEG shifts and evoked potentials, have been mentioned in the context of evaluating nootropic substances like this compound nih.gov, specific detailed quantitative EEG data from preclinical animal studies focused solely on this compound were not identified in the conducted literature search. The application of qEEG could theoretically provide insights into how this compound influences brain electrical activity patterns, potentially correlating with its observed neurochemical effects, particularly on the cholinergic system which plays a significant role in regulating brain rhythms and states of arousal. However, published research detailing such specific qEEG findings for this compound in animal models was not found.

Histopathological and Histometric Analyses in Tissue Samples

Histopathological and histometric analyses involve the microscopic examination of tissue samples to evaluate their cellular and structural integrity ataman-chemicals.com. In preclinical brain research, these techniques are fundamental for assessing various parameters, including neuronal density, glial cell activation, presence of lesions, vascular changes, and other morphological alterations that may result from experimental manipulations or pharmacological treatments wikipedia.org. Histopathology provides a qualitative assessment of tissue health and disease progression, while histometry allows for quantitative measurements of specific cellular or structural components . These analyses typically involve processing brain tissue, sectioning it into thin slices, and applying various staining techniques (e.g., Hematoxylin and Eosin, immunohistochemistry) to visualize specific cell types or pathological markers ataman-chemicals.com.

Synthetic Chemistry and Analog Development for Academic Research

Deanol Aceglumate as a Synthesized Derivative of N,N-Dimethylethanolamine (DMAE)

This compound is a synthesized derivative formed from N,N-dimethylethanolamine (DMAE) and N-acetyl-L-glutamic acid. medkoo.comtargetmol.combiocat.com N,N-Dimethylethanolamine, also known as DMAE or Deanol, is an organic compound with the chemical formula (CH₃)₂NCH₂CH₂OH. atamankimya.comatamanchemicals.comwikipedia.org It is an amino alcohol, containing both a tertiary amine and a primary alcohol functional group. atamankimya.comatamanchemicals.comwikipedia.org DMAE is industrially produced through the reaction of ethylene (B1197577) oxide with dimethylamine. atamankimya.comatamanchemicals.comatamanchemicals.com This reaction results in the formation of a tertiary amine. atamanchemicals.com this compound represents a combination of Deanol and N-acetyl-L-glutamic acid. medkoo.comtargetmol.combiocat.com

Strategies for the Synthesis of this compound and its Analogs

The synthesis of this compound involves the combination of N,N-dimethylethanolamine and N-acetyl-L-glutamic acid. medkoo.comtargetmol.combiocat.com This typically involves the formation of a salt between the basic amine group of DMAE and the acidic carboxyl group of N-acetyl-L-glutamic acid. The strategies for developing analogs often involve modifying either the DMAE component or the N-acetyl-L-glutamic acid component, or forming different types of linkages between DMAE and other molecules.

Formation of Salt Derivatives

N,N-Dimethylethanolamine, being a tertiary amine, can neutralize acids to form salts. atamanchemicals.com This acid-base reaction is exothermic. atamanchemicals.com The formation of salt derivatives is a common strategy in the synthesis of DMAE-based compounds. This compound itself is a salt formed between 2-(dimethylamino)ethanol and N-acetyl-L-glutamic acid. chemnet.comcymitquimica.com Other salt derivatives of DMAE include Deanol bitartrate (B1229483) and Deanol tartrate. spectrumchemical.comgoogle.comataman-chemicals.com These salt derivatives generally exhibit good water solubility. google.com

Development of Ester Derivatives

Another approach in developing Deanol analogs involves the formation of ester linkages. N,N-Dimethylethanolamine contains a primary alcohol functional group, which can react with carboxylic acids to form esters. atamankimya.comatamanchemicals.comwikipedia.org Examples of ester derivatives of DMAE include Deanol acetamidobenzoate and Deanol cyclohexylpropionate. google.comoncowitan.com While ester derivatives can potentially offer modified pharmacokinetic properties, such as delayed release, they may have poorer water solubility compared to salt derivatives. google.com

Prodrug Design Principles for Enhanced Research Utility

Prodrug design is a strategy used in medicinal chemistry to improve the properties of a drug molecule. slideshare.netslideshare.netuobabylon.edu.iq A prodrug is typically an inactive derivative of an active drug that undergoes biotransformation in the body to release the active compound. slideshare.netuobabylon.edu.iq The objectives of prodrug design include enhancing physicochemical properties like solubility and stability, improving absorption and distribution, and potentially achieving site-specific delivery. slideshare.netslideshare.netuobabylon.edu.iqinnovareacademics.in In the context of Deanol and its derivatives, prodrug strategies could involve creating derivatives that enhance the delivery or activity of DMAE or N-acetyl-L-glutamic acid, or a combination of both. For instance, esterifying insoluble carboxylic acid drugs with N,N-dimethylethanolamine and then forming a salt has been explored to improve water solubility and potentially delay drug release. google.com

Analytical Methodologies for Research Sample Characterization

Chromatographic Techniques for Quantitative Determination in Biological Matrices (e.g., HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used for the quantitative determination of compounds in complex matrices like biological samples. These methods enable the separation of the analyte from other components in the matrix, allowing for accurate quantification.

While direct information on the specific application of HPLC or GC for quantifying Deanol aceglumate in biological matrices is not extensively detailed in the search results, related compounds and general principles of these techniques provide context. HPLC is a common method for analyzing various pharmaceutical compounds in biological fluids. google.comtovatest.comscielo.br For instance, HPLC has been used for the determination of piracetam (B1677957) in human plasma and for analyzing dimethylaminoethanol (B1669961) glycolate (B3277807) in dermocosmetic formulations scielo.brpillbuys.com. The effectiveness of HPLC for quantitative analysis relies on parameters such as the column type, mobile phase composition, flow rate, and detection method, which are optimized for the specific analyte and matrix. google.com

GC is typically used for volatile or semi-volatile compounds. While Deanol (a component of this compound) is a clear colorless liquid with a fishlike odor nih.gov, suggesting some volatility, this compound itself is a salt, which might make GC less directly applicable without prior derivatization. However, GC equipped with a rubidium nitrogen flame detector has been used for the simultaneous analysis of dimethylaminoethanol (Deanol), acetylcholine (B1216132), and choline (B1196258) in mice and rat plasma, indicating the potential for GC-based methods for the Deanol component if released from the salt. scielo.br

Developing a quantitative method for this compound in biological matrices using HPLC or GC would involve steps such as sample preparation (e.g., extraction, protein precipitation), method validation (e.g., linearity, accuracy, precision, sensitivity), and ensuring specificity against endogenous matrix components.

Spectroscopic Methods for Structural Elucidation and Identification (e.g., IR Spectroscopy)

Spectroscopic methods are invaluable for determining the structure and confirming the identity of chemical compounds. Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups present in a molecule based on their characteristic vibrational frequencies. sathyabama.ac.inmit.edu

For this compound, IR spectroscopy can provide information about the presence of key functional groups from both the Deanol and N-Acetyl-L-glutamic acid components, such as hydroxyl (-OH), amine (N-H), carbonyl (C=O), and amide (N-H in acetyl group) stretches and bends. Comparing the IR spectrum of a this compound sample to a reference spectrum of authentic this compound or analyzing the characteristic peaks corresponding to its known functional groups can help confirm its identity and assess its purity.

Other spectroscopic techniques, although not specifically mentioned for this compound in the search results, are commonly used for structural elucidation in research. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework and connectivity of atoms within a molecule. mit.edu Mass Spectrometry (MS) determines the molecular weight and provides fragmentation patterns that can be used to deduce structural features. mit.educhemrxiv.org The combination of these spectroscopic and spectrometric methods is often necessary for complete and unambiguous structural elucidation of organic compounds. mit.edu

General Quality Analysis Protocols for Research Compounds

Ensuring the quality of research compounds like this compound is paramount for the reliability and reproducibility of research findings. General quality analysis protocols typically involve a combination of analytical techniques to assess the identity, purity, and strength of the compound.

These protocols often include:

Identity Testing: Confirming that the compound is indeed this compound using methods like IR spectroscopy, NMR spectroscopy, or mass spectrometry, often by comparing results to reference standards. mit.edu

Purity Testing: Determining the level of impurities present. Chromatographic methods (HPLC, GC) are frequently used for this purpose to separate and quantify related substances, degradation products, or residual solvents. google.comlookchem.com Techniques like titration might also be employed for assaying the main compound's content. scielo.br

Assay: Determining the quantitative content or strength of the this compound in the sample. This is typically done using validated quantitative chromatographic methods like HPLC or potentially titration. google.comscielo.br

Physical Property Analysis: Measuring physical characteristics such as melting point, solubility, and appearance, which can serve as indicators of purity and quality.

Counterion Analysis: For salts like this compound, confirming the presence and proportion of the counterion (N-Acetyl-L-glutamic acid) is also part of quality control.

Suppliers of research chemicals often provide certificates of analysis detailing the results of these quality control tests, including purity percentages determined by techniques like HPLC lookchem.com. Adherence to established pharmacopoeial standards (e.g., BP, USP, EP) or in-house validated methods is crucial for ensuring the quality of research-grade this compound. lookchem.com

Future Directions and Emerging Research Avenues

Elucidating Novel and Unconfirmed Mechanisms of Deanol Aceglumate Action

While deanol is thought to be involved in choline (B1196258) metabolism and potentially acetylcholine (B1216132) production, the exact mechanisms by which this compound exerts its effects are not fully understood and require further investigation. Some research suggests that deanol may compete with choline for uptake across the blood-brain barrier, and its administration has been shown to elevate blood choline levels. nih.gov It has also been proposed that deanol might be incorporated into phospholipids (B1166683) in place of choline, potentially affecting nerve membrane fluidity and acting as an antioxidant. atamanchemicals.com

Emerging research avenues could focus on confirming or refuting these proposed mechanisms and identifying novel pathways influenced by this compound. Studies could explore its interaction with other neurotransmitter systems beyond the cholinergic system, investigate its potential influence on neuroinflammation and oxidative stress, and examine its effects at the cellular and molecular levels using modern biological techniques. For instance, research on a novel ethanolamine (B43304) derivative, which shares structural similarities with this compound, has explored its potential to normalize cholinergic transmission, decrease inflammation and oxidative stress, and stimulate neurogenesis and angiogenesis in the context of brain trauma. dovepress.comdovepress.comnih.gov Such studies on related compounds can provide insights into potential mechanisms to investigate for this compound.

Exploration of this compound in Emerging Preclinical Disease Models

Preclinical studies have explored this compound in various models, including those for stress-induced gastropathy and diabetes mellitus, traumatic brain injury (TBI), and autism. dovepress.comdovepress.comnih.govscience.govscience.govscience.govkazanmedjournal.runih.gov

Future research can expand the investigation of this compound into other emerging preclinical disease models where its purported nootropic, neuroprotective, or antioxidant properties might be relevant. This could include models of neurodegenerative diseases beyond Alzheimer's, psychiatric disorders, or conditions involving oxidative stress and inflammation. For example, studies have examined the effects of this compound in a valproate-induced rat model of autism, observing effects on anxiety-like behavior and telomere length in certain brain regions. kazanmedjournal.runih.gov Further research could explore the underlying mechanisms behind these observations and investigate its potential in other autism models or related neurodevelopmental disorders. Additionally, given its reported hepatoprotective and antioxidant activity, its effects could be explored in models of liver diseases or other conditions characterized by significant oxidative damage. radiation-and-risk.com

Preclinical studies often involve evaluating behavioral parameters and biochemical markers. For instance, in the valproate model of autism, researchers assessed anxiety-like and stereotypical behaviors using tests like the elevated plus maze, extrapolative escape test, and marble burying test. kazanmedjournal.ru

Table 1: Preclinical Disease Models Investigated for this compound (Examples)

Disease ModelAnimal SpeciesKey Findings (Examples)Source
Stress-induced gastropathyMiceShowed preventive activity. science.govscience.gov
Diabetes mellitus (streptozotocin-induced)MiceShowed preventive activity. science.govscience.govscience.gov
Traumatic Brain Injury (TBI)RatsPotential for normalizing cholinergic transmission, reducing inflammation/oxidative stress, stimulating neurogenesis/angiogenesis (based on related compounds). dovepress.comdovepress.comnih.gov
Autism (valproate model)RatsShowed anxiolytic effects and influenced telomere length in specific brain areas. kazanmedjournal.runih.gov
Hypoxia, Hyperthermia, HypothermiaMiceIncreased physical performance and protective effect. researchgate.net

Development of Advanced Analytical Techniques for Enhanced Research Specificity

Advancements in analytical techniques are crucial for a more specific and detailed understanding of this compound's pharmacokinetics, metabolism, and interactions within biological systems. While some studies have examined the metabolism of deanol, noting its oxidation and incorporation into phospholipids, more sophisticated techniques could provide deeper insights. atamanchemicals.comnih.gov

Future research should focus on developing and applying advanced analytical methods, such as high-resolution mass spectrometry, advanced chromatography techniques, and imaging mass spectrometry, to precisely quantify this compound and its metabolites in various tissues and biological fluids. These techniques can help determine its distribution, target engagement, and metabolic fate with greater accuracy. Furthermore, the application of techniques like microdialysis in preclinical models could allow for real-time monitoring of neurotransmitter levels and other biochemical changes in specific brain regions following this compound administration.

Application of Computational and Systems Biology Approaches in this compound Research

Metabolic Network Reconstruction and Pathway Modeling

Deanol is known to be involved in choline metabolism, and its potential conversion to choline and incorporation into phospholipids are areas of interest. atamanchemicals.comnih.gov Metabolic network reconstruction and pathway modeling can be employed to map the metabolic fate of this compound and its components within cells and tissues. By integrating data from metabolomics and other high-throughput techniques, researchers can build computational models to simulate how this compound affects key metabolic pathways, including those related to choline, acetylcholine, and energy metabolism. rxlist.comnavy.mileco-vector.com This can help identify critical enzymes or transporters involved in its metabolism and predict potential off-target effects.

Machine Learning and Artificial Intelligence in Pharmacological Discovery and Mechanism Prediction

In the context of this compound research, ML and AI can be applied in several ways:

Mechanism Prediction: AI algorithms can analyze existing pharmacological and biological data to predict potential novel mechanisms of action for this compound or its active components. mdpi.comnews-medical.netdrugbank.com

Target Identification: By analyzing gene expression data, protein interaction networks, and phenotypic data from preclinical studies, ML models can help identify potential protein targets or pathways modulated by this compound.

Preclinical Model Optimization: AI can assist in designing more efficient preclinical studies by predicting optimal dosages, treatment durations, and relevant outcome measures based on previous data.

Structure-Activity Relationship (SAR) Analysis: Although this compound is a specific compound, computational SAR analysis can be used to explore how slight modifications to its structure might affect its activity or target interactions.

The integration of these computational approaches with experimental research can accelerate the discovery of new insights into this compound's biological activities and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What experimental models are validated for assessing the actoprotective and nootropic efficacy of Deanol aceglumate?

  • Methodological Answer : Rodent models, particularly outbred male mice subjected to forced swimming tests, are widely used to evaluate physical performance and antihypoxic effects. Standard protocols include administering this compound at doses like 50 mg/kg and comparing outcomes against reference drugs using ANOVA for statistical rigor. Researchers should ensure controlled variables (e.g., swim duration, water temperature) and measure biomarkers such as lactate dehydrogenase (LDH) or creatine kinase (CK) to quantify fatigue resistance .

Q. What are the neurochemical mechanisms underlying this compound’s proposed CNS activity?

  • Methodological Answer : this compound is hypothesized to act as a cholinergic precursor, enhancing acetylcholine synthesis. To validate this, researchers should employ in vitro receptor-binding assays (e.g., muscarinic/cholinergic receptors) and in vivo microdialysis to measure extracellular acetylcholine levels in brain regions like the hippocampus. Complementary techniques include HPLC for metabolite quantification and behavioral tests (e.g., Morris water maze) to correlate neurochemical changes with cognitive outcomes .

Q. How is this compound characterized in regulatory and pharmacological databases?

  • Methodological Answer : Researchers should cross-reference identifiers such as CAS 3342-61-8, UNII 2PP737Z523, and EC 222-085-5 in databases like FDA’s Unique Ingredient Identifier, EMA’s XEVMPD, and NIH PubChem. Regulatory status (e.g., HS 29241900 for trade) and structural data (SMILES: CC(=O)NC@@HC(=O)O.CN (C)CCO) should be verified to ensure compliance in cross-border studies .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy across neurobehavioral studies be systematically addressed?

  • Methodological Answer : Meta-analyses should be conducted to reconcile disparities, focusing on variables like dosage ranges (10–100 mg/kg), species-specific responses, and outcome measures (e.g., actoprotection vs. cognition). Sensitivity analyses can identify confounding factors (e.g., stress-induced variability in forced swimming tests). Researchers should also assess publication bias and use standardized scales (e.g., actigraphy scores) to improve cross-study comparability .

Q. What experimental design considerations are critical when comparing this compound with novel actoprotective agents?

  • Methodological Answer : Utilize a double-blind, randomized controlled trial (RCT) design with stratified dosing groups. Include pharmacokinetic profiling (e.g., AUC, Cmax) and mechanistic endpoints (e.g., mitochondrial respiration assays) to evaluate synergy with Krebs cycle acids like succinate. Statistical power calculations should account for effect sizes observed in prior studies (e.g., 20% improvement in swimming endurance) to ensure adequate sample sizes .

Q. What advanced techniques are recommended to study this compound’s interactions with metabolic pathways?

  • Methodological Answer : Isotopic tracing (e.g., <sup>13</sup>C-labeled glucose) coupled with LC-MS can map its incorporation into acetyl-CoA pools and Krebs cycle intermediates. Transcriptomic profiling (RNA-seq) of hippocampal tissue may reveal downstream gene regulation (e.g., BDNF, CREB). Computational modeling (e.g., kinetic fluxomics) can predict dose-dependent effects on ATP production and oxidative stress markers .

Methodological Resources

  • Data Analysis : Use tools like GraphPad Prism for ANOVA with post-hoc Tukey tests; R/Bioconductor for omics data .
  • Ethical Compliance : Adhere to OECD Guidelines for chemical safety testing, particularly for in vivo studies .
  • Reporting Standards : Follow ARRIVE guidelines for preclinical research to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.